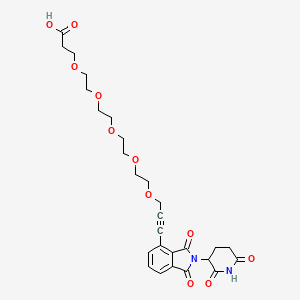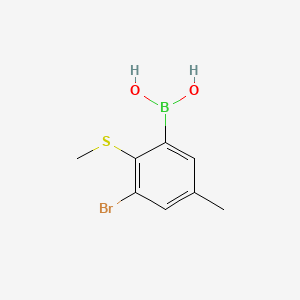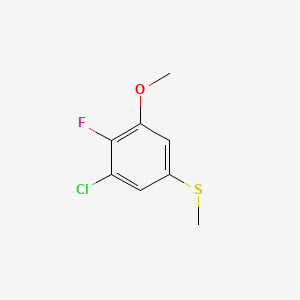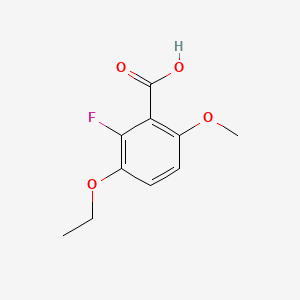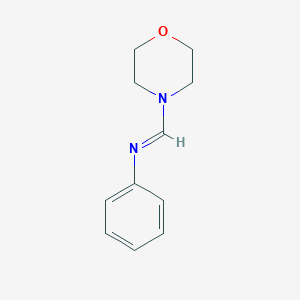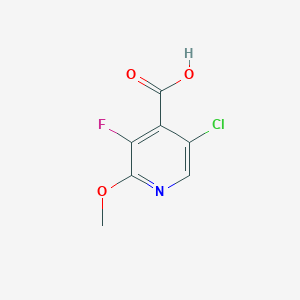![molecular formula C11H18N2O3 B14763051 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B14763051.png)
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methylureido)bicyclo[222]octane-1-carboxylic acid is a complex organic compound characterized by its bicyclic structure This compound is part of the bicyclo[222]octane family, which is known for its unique three-dimensional framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid typically involves a multi-step process. One common method includes the enantioselective synthesis of bicyclo[2.2.2]octane-1-carboxylates under metal-free conditions. This process involves a tandem reaction that allows for the rapid formation of the bicyclic structure with high yields and excellent enantioselectivity . The reaction is mediated by an organic base and operates under mild conditions, making it operationally simple and efficient.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the development of catalytic processes can further improve the efficiency and cost-effectiveness of industrial production.
Analyse Chemischer Reaktionen
Types of Reactions
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The methylureido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or aldehydes.
Wissenschaftliche Forschungsanwendungen
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Wirkmechanismus
The mechanism of action of 4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The bicyclic structure allows for specific binding interactions, which can modulate the activity of the target molecules. The presence of the methylureido group may enhance the compound’s ability to form hydrogen bonds, further stabilizing its interactions with the target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid
- Bicyclo[2.2.2]octane-1,4-dicarboxylic acid
- Cubane
- Bicyclo[1.1.1]pentane
Uniqueness
4-(3-Methylureido)bicyclo[2.2.2]octane-1-carboxylic acid is unique due to the presence of the methylureido group, which imparts distinct chemical properties and reactivity. This differentiates it from other bicyclic compounds, making it valuable for specific applications in research and industry.
Eigenschaften
Molekularformel |
C11H18N2O3 |
|---|---|
Molekulargewicht |
226.27 g/mol |
IUPAC-Name |
4-(methylcarbamoylamino)bicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C11H18N2O3/c1-12-9(16)13-11-5-2-10(3-6-11,4-7-11)8(14)15/h2-7H2,1H3,(H,14,15)(H2,12,13,16) |
InChI-Schlüssel |
ZLNZUJHNGBQLOB-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)NC12CCC(CC1)(CC2)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







